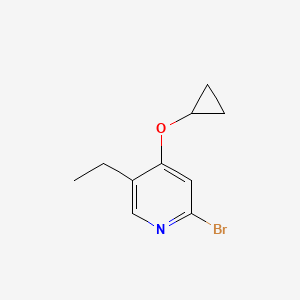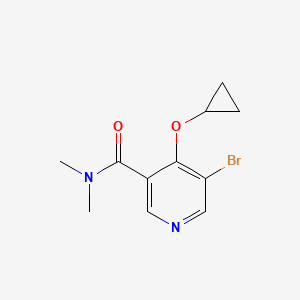
3-Hydroxy-4-(methylthio)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C8H7NOS It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the third position and a methylsulfanyl group at the fourth position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylsulfanyl)benzonitrile can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-hydroxybenzonitrile with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the hydroxyl group by the methylsulfanyl group.
Industrial Production Methods: In an industrial setting, the production of 3-Hydroxy-4-(methylsulfanyl)benzonitrile may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxy-4-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: 3-Hydroxy-4-(methylsulfinyl)benzonitrile, 3-Hydroxy-4-(methylsulfonyl)benzonitrile.
Reduction: 3-Hydroxy-4-(methylsulfanyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-(methylsulfanyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and methylsulfanyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxybenzonitrile
- 4-Methylsulfanylbenzonitrile
- 3-Hydroxy-4-methylbenzonitrile
Comparison: 3-Hydroxy-4-(methylsulfanyl)benzonitrile is unique due to the presence of both hydroxyl and methylsulfanyl groups on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, 3-Hydroxybenzonitrile lacks the methylsulfanyl group, which affects its hydrophobic interactions and overall reactivity. Similarly, 4-Methylsulfanylbenzonitrile lacks the hydroxyl group, impacting its hydrogen bonding capabilities.
Eigenschaften
Molekularformel |
C8H7NOS |
|---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
3-hydroxy-4-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H7NOS/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4,10H,1H3 |
InChI-Schlüssel |
XBHWYNMAPVKTMT-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=C(C=C1)C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















